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Compound of Interest

Compound Name: AH001

Cat. No.: B1230206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) is rapidly advancing, offering a novel

therapeutic modality to address diseases driven by aberrant proteins. This guide provides a

comparative analysis of AH001, a first-in-class, AI-designed topical protein degrader, with other

well-characterized protein degraders, primarily focusing on those targeting the androgen

receptor (AR). While detailed quantitative preclinical and clinical data for AH001 are not yet

publicly available, this comparison is based on accessible information and aims to provide a

valuable overview for researchers and drug development professionals.

Introduction to AH001
AH001 is a novel small molecule designed by AnHorn Medicines using a generative AI

platform. It functions as a protein degrader that selectively targets the androgen receptor (AR),

a key driver in androgenetic alopecia (male pattern hair loss). A significant differentiator for

AH001 is its topical application, designed to act locally at the disease site, thereby minimizing

systemic side effects often associated with oral hormonal inhibitors.[1] The successful

completion of a U.S. Phase I clinical trial in 2025 confirmed the safety and tolerability of

AH001.[1]
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While AH001 is in the early stages of clinical development with limited public data, a

comparison with more established AR-targeting protein degraders, such as the oral PROTACs

(Proteolysis Targeting Chimeras) ARV-110 (Bavdegalutamide) and BMS-986365, can provide

context on the current landscape of AR-targeted degradation.

Feature AH001
ARV-110
(Bavdegalutamide)

BMS-986365

Target
Androgen Receptor

(AR)

Androgen Receptor

(AR)

Androgen Receptor

(AR)

Modality
Targeted Protein

Degrader
PROTAC PROTAC

Administration Topical Oral Oral

Indication Androgenetic Alopecia

Metastatic Castration-

Resistant Prostate

Cancer (mCRPC)

Metastatic Castration-

Resistant Prostate

Cancer (mCRPC)

Development Stage Phase I Completed[1] Phase II[2] Phase III[3]

Mechanism
Selective elimination

of AR[1]

Recruits Cereblon E3

ligase to ubiquitinate

and degrade AR[4]

Dual mechanism: AR

degradation via

Cereblon E3 ligase

and competitive

antagonism[3][5]

DC50
Data not publicly

available

<1 nM to ~1.6 nM in

various prostate

cancer cell lines[6][7]

[8]

10-40 nM[9]

Dmax
Data not publicly

available
>90% in vivo[10]

81-93% (Ymin 7-19%)

[9]

Key Differentiators

AI-driven design,

topical application for

localized effect.[1]

First PROTAC to enter

clinical trials[4]

Dual mechanism of

action, potent against

wild-type and mutant

AR[5][11]
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Comparison with Other Classes of Protein
Degraders
To provide a broader context, it is useful to compare the general mechanisms of different

protein degrader classes.

Degrader Class Example(s)
Mechanism of
Action

Key Characteristics

PROTACs
ARV-110, BMS-

986365, dBET1

Heterobifunctional

molecules that bring a

target protein and an

E3 ubiquitin ligase into

proximity, leading to

ubiquitination and

proteasomal

degradation of the

target.

Catalytic in action, can

degrade proteins

previously considered

"undruggable". Often

large molecules with

potential

pharmacokinetic

challenges.

Molecular Glues Lenalidomide

Monovalent small

molecules that induce

a novel interaction

between an E3 ligase

and a target protein,

leading to the target's

degradation.

Smaller molecules

with potentially better

drug-like properties.

Often discovered

serendipitously.

Topical Degraders AH001

Designed for localized

delivery to the skin,

aiming to degrade

target proteins in

specific tissues while

minimizing systemic

exposure.

Offers the potential for

improved safety and

tolerability by avoiding

systemic side effects.

Formulation and skin

penetration are key

challenges.
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The following are detailed methodologies for key experiments cited in the evaluation of protein

degraders.

Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a

degrader.

Protocol:

Cell Culture and Treatment: Plate cells (e.g., prostate cancer cell lines for AR degraders) at

an appropriate density and allow them to adhere overnight. Treat the cells with the protein

degrader at various concentrations and for different durations.

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in

RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein

degradation.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay to ensure equal loading.

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody

specific to the target protein (e.g., anti-Androgen Receptor antibody). After washing, incubate

with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence

(ECL) substrate and an imaging system. Quantify the band intensities using densitometry

software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Ubiquitination Assay
Objective: To determine if the protein degrader induces the ubiquitination of the target protein.
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Protocol:

Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2

conjugating enzyme, E3 ligase (e.g., Cereblon or VHL), ubiquitin, the target protein, and the

protein degrader in an ATP-containing reaction buffer.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to

allow for the ubiquitination cascade to occur.

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling

the samples.

Western Blotting: Analyze the reaction products by western blotting using an antibody

specific to the target protein or a tag (if using tagged proteins) to detect the higher molecular

weight ubiquitin-conjugated forms of the target protein.

Cell Viability Assay
Objective: To assess the cytotoxic effects of the protein degrader on cells.

Protocol:

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of

concentrations of the protein degrader. Include untreated cells as a negative control and a

known cytotoxic agent as a positive control.

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each

well.

Incubation and Measurement: Incubate the plate according to the manufacturer's instructions

to allow for the conversion of the reagent by viable cells. Measure the absorbance or

fluorescence using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

plot the results to determine the IC50 value (the concentration at which 50% of cell growth is
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inhibited).

Visualizations

PROTAC-mediated Protein Degradation
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Caption: Mechanism of action of a PROTAC protein degrader.
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Experimental Workflow for Assessing Protein Degrader Efficacy

Protein Level Analysis Cell Viability Analysis

Cell Culture
(e.g., Cancer Cell Line)

Treatment with
Protein Degrader

Cell Lysis Cell Viability Assay
(e.g., MTT)

Protein Quantification

Western Blot

Densitometry Analysis
(Degradation Assessment)

IC50 Determination
(Cytotoxicity Assessment)

Click to download full resolution via product page

Caption: Workflow for evaluating protein degrader efficacy.
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Androgen Receptor Signaling and Inhibition/Degradation
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Caption: Androgen receptor signaling and points of intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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